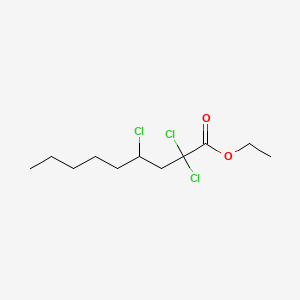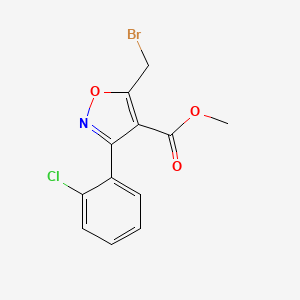
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl and chlorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The chlorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism of action of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and chlorophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- Methyl 5-(chloromethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylate
Uniqueness
What sets Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H9BrClNO3 |
|---|---|
分子量 |
330.56 g/mol |
IUPAC名 |
methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-17-12(16)10-9(6-13)18-15-11(10)7-4-2-3-5-8(7)14/h2-5H,6H2,1H3 |
InChIキー |
VUNUUQQZWPCQFI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


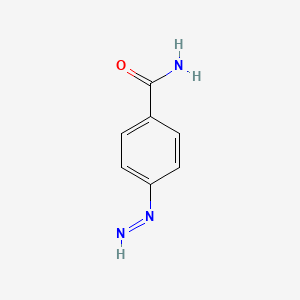
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
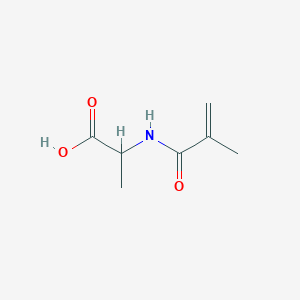
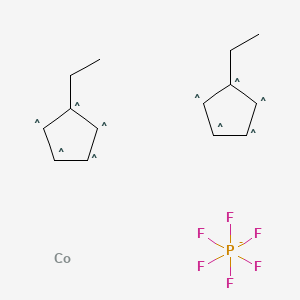
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
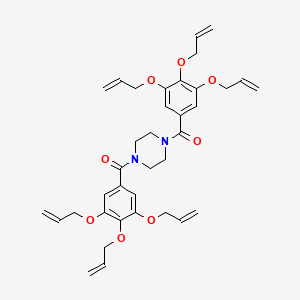
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
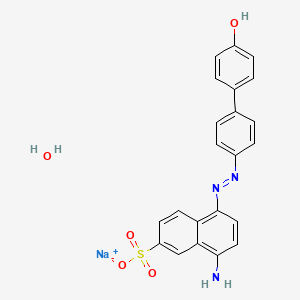
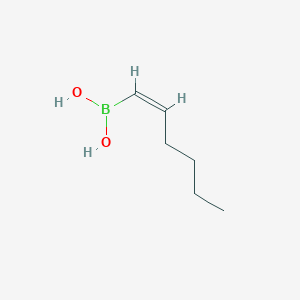
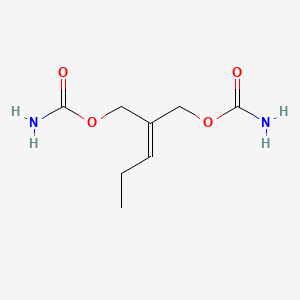
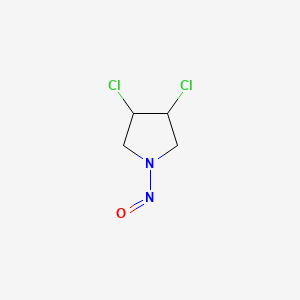
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
